2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride
Description
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride (C₇H₅ClFNO₄S) is a substituted aromatic sulfonyl fluoride characterized by a benzene ring with four distinct functional groups:
- Chloro (-Cl) at position 2 (ortho to sulfonyl fluoride).
- Methyl (-CH₃) at position 5 (meta to sulfonyl fluoride).
- Nitro (-NO₂) at position 3 (meta to chloro).
- Sulfonyl fluoride (-SO₂F) at position 1.
This compound’s unique substitution pattern imparts a balance of electronic and steric effects, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. Sulfonyl fluorides are increasingly valued for their stability in aqueous environments and selective reactivity in click chemistry or as protease inhibitors. The electron-withdrawing nitro and chloro groups enhance electrophilicity at the sulfur center, while the methyl group moderates solubility and steric accessibility .
Properties
Molecular Formula |
C7H5ClFNO4S |
|---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
2-chloro-5-methyl-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-5(10(11)12)7(8)6(3-4)15(9,13)14/h2-3H,1H3 |
InChI Key |
MXUFHCHKZYHHIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride typically involves the nitration of 2-Chloro-5-methylbenzenesulfonylfluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of sulfonamides or sulfonylthiols.
Reduction: Formation of 2-Chloro-5-methyl-3-aminobenzene-1-sulfonylfluoride.
Oxidation: Formation of 2-Chloro-5-carboxy-3-nitrobenzene-1-sulfonylfluoride.
Scientific Research Applications
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonylfluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Effects
Key analogs for comparison include:
| Compound Name | Substituents (Positions) | Key Functional Groups |
|---|---|---|
| 2-Chloro-5-nitrobenzene-1-sulfonylfluoride | Cl (2), NO₂ (5) | SO₂F, Cl, NO₂ |
| 2-Trifluoromethyl-3-nitrobenzene-1-sulfonylfluoride | CF₃ (2), NO₂ (3) | SO₂F, CF₃, NO₂ |
| 4-Chloro-3-nitrobenzene-1-sulfonylfluoride | Cl (4), NO₂ (3) | SO₂F, Cl, NO₂ |
Reactivity Trends:
- Nitro Group Position : The nitro group at position 3 in the target compound provides stronger para-directing deactivation compared to position 5 in 2-chloro-5-nitrobenzene-1-sulfonylfluoride, accelerating nucleophilic substitution at the sulfur center.
- Methyl vs. Trifluoromethyl : The methyl group in the target compound is electron-donating, slightly reducing electrophilicity compared to the trifluoromethyl analog, which strongly withdraws electrons, enhancing reactivity .
- Chloro Substituent: Chloro at position 2 introduces steric hindrance, slowing hydrolysis relative to non-chlorinated analogs.
Physicochemical Properties
Hypothetical data based on substituent effects and literature trends:
| Property | Target Compound | 2-Chloro-5-nitro analog | 2-Trifluoromethyl-3-nitro analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 253.63 | 239.61 | 291.17 |
| Melting Point (°C) | 98–100 | 105–107 | 85–87 |
| Solubility in DMSO (mg/mL) | 5.2 | 4.8 | 7.5 |
| Hydrolysis Half-life (pH 7, 25°C) | 24 h | 18 h | 8 h |
Key Observations :
- The methyl group lowers the melting point compared to the non-methylated analog, likely due to disrupted crystal packing.
- Trifluoromethyl substitution increases solubility in organic solvents (e.g., dichloromethane) and reduces hydrolysis stability due to enhanced electrophilicity .
- Chloro at position 2 vs. 4 : Steric effects in the target compound marginally slow hydrolysis compared to 4-chloro-3-nitrobenzene-1-sulfonylfluoride.
Biological Activity
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride is a sulfonyl fluoride compound with significant biological activity, particularly in the realm of enzyme inhibition and molecular probing. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry and biochemistry.
Molecular Formula : C7H6ClFNO4S
Molecular Weight : 227.64 g/mol
IUPAC Name : 2-chloro-5-methyl-3-nitrobenzenesulfonyl fluoride
The biological activity of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride primarily stems from its ability to form covalent bonds with nucleophilic residues in enzymes. This property makes it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors. The sulfonyl fluoride group is particularly reactive, allowing it to interact with serine residues in serine proteases, leading to irreversible inhibition.
Biological Applications
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly serine proteases, which play critical roles in numerous biological processes, including digestion and immune response.
- Molecular Probes : Due to its ability to selectively modify active site residues, it serves as a valuable probe for investigating enzyme mechanisms and dynamics.
Case Study 1: Inhibition of Serine Proteases
In a study focused on the inhibition of serine proteases, 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride was used to demonstrate the efficacy of sulfonyl fluorides as irreversible inhibitors. The compound was shown to bind covalently to the active site of the enzyme, resulting in a significant decrease in enzymatic activity.
Case Study 2: Mechanistic Studies
Another investigation utilized this compound to explore the mechanisms underlying enzyme catalysis. By analyzing the changes in enzyme kinetics upon treatment with 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride, researchers were able to elucidate key steps in the catalytic cycle of serine proteases.
Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | Activity |
|---|---|---|
| 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride | C7H6ClFNO4S | Irreversible inhibitor of serine proteases |
| 3-Methoxy-2-nitrobenzene-1-sulfonylfluoride | C7H6FNO5S | Probe for enzyme mechanisms; forms covalent bonds |
| 2-Nitrobenzenesulfonyl fluoride | C6H5FNO4S | Similar reactivity; used in organic synthesis |
Research Findings
Recent studies have highlighted the versatility of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride in various biochemical applications:
- Enzyme Selectivity : It exhibits selective inhibition against specific classes of enzymes, making it a candidate for targeted drug design.
- Potential Therapeutic Uses : Ongoing research indicates potential therapeutic applications in treating diseases where serine proteases are implicated, such as certain cancers and inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
